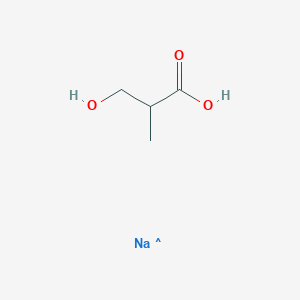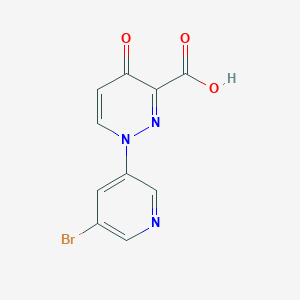
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
準備方法
The synthesis of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino group undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.
Oxidation: The resulting intermediate is oxidized to introduce the oxo group at the 4-position of the pyridazine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position of the pyridazine ring through a carboxylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced catalytic systems.
化学反応の分析
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxo group and the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the synthesis of advanced materials, such as organic semiconductors and catalysts.
Environmental Studies: The compound’s derivatives are studied for their potential as corrosion inhibitors and environmentally friendly alternatives in industrial processes.
作用機序
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
類似化合物との比較
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyridine: A simpler compound with a bromine atom at the 5-position of the pyridine ring, used as a starting material in the synthesis of more complex derivatives.
Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents, known for their diverse biological activities.
Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, widely used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C10H6BrN3O3 |
|---|---|
分子量 |
296.08 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrN3O3/c11-6-3-7(5-12-4-6)14-2-1-8(15)9(13-14)10(16)17/h1-5H,(H,16,17) |
InChIキー |
UYWYLVRTIQXPKU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C(C1=O)C(=O)O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


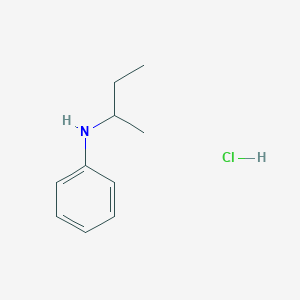

![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
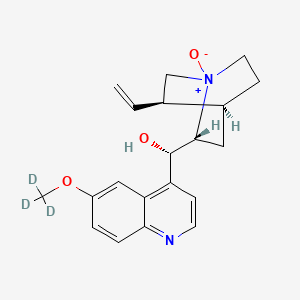




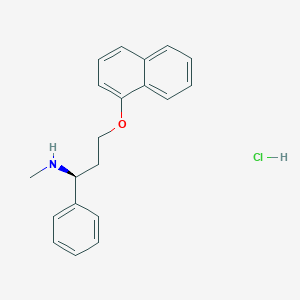
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
